molecular formula C16H21N3S B6450857 8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 2548991-70-2

8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B6450857
CAS No.: 2548991-70-2
M. Wt: 287.4 g/mol
InChI Key: BORUBYPHYLVFFG-UHFFFAOYSA-N
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Description

8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of nitrogen and sulfur atoms in the structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of ethylamine with 4-methylbenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiourea under acidic conditions to yield the desired spiro compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-70°C.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of microwave irradiation has also been explored to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spiro compounds and heterocycles.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-one: Similar structure but with an oxygen atom instead of sulfur.

    8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-sulfone: Contains a sulfone group instead of a thiol group.

Uniqueness

The presence of the thiol group in 8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione makes it unique compared to its analogs. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

8-ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-3-19-10-8-16(9-11-19)17-14(15(20)18-16)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORUBYPHYLVFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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